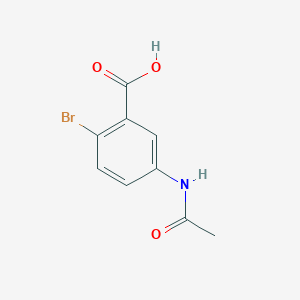

5-Acetamido-2-bromobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a class of organic compounds that have long been a focal point of scientific investigation due to their wide-ranging applications. preprints.orgnih.gov These compounds are integral to the synthesis of a vast array of active molecules and serve as fundamental scaffolds in the development of new chemical entities. preprints.org The research into benzoic acid derivatives spans diverse areas, from their role as precursors in the chemical industry to their significant potential in medicinal chemistry. preprints.orgnih.gov In recent years, there has been a growing interest in exploring the therapeutic potential of benzoic acid derivatives, with studies investigating their utility as anticancer agents and for other medicinal purposes. preprints.orgnih.gov

5-Acetamido-2-bromobenzoic acid fits within this research landscape as a specialized intermediate. Its structure allows for targeted modifications, enabling the synthesis of a library of compounds with potentially novel properties. The presence of the bromine atom, for instance, provides a handle for cross-coupling reactions, a powerful tool in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The acetamido group, on the other hand, can influence the electronic properties of the molecule and can be a site for further functionalization.

Significance in Organic Synthesis and Medicinal Chemistry Research

The utility of this compound is particularly pronounced in the realms of organic synthesis and medicinal chemistry. In organic synthesis, it is employed as a key starting material or intermediate for constructing more elaborate molecular architectures. For example, it has been used in the synthesis of urolithin derivatives, which are a class of compounds with potential health benefits. google.com A specific synthesis involved the use of this compound to produce N-(3-hydroxy-6-oxo-6H-benzo[c]chromen-8-yl)acetamide. google.com

In the context of medicinal chemistry, benzoic acid derivatives are recognized for their potential as bioactive molecules. acs.orgnih.gov Researchers have explored these derivatives for their ability to inhibit enzymes, such as influenza neuraminidase, and to act as prodrugs for treating diseases like tuberculosis. acs.orgnih.gov The structural framework of this compound makes it a valuable scaffold for designing and synthesizing novel compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of compounds investigated for their phosphodiesterase inhibitory activity. googleapis.com

Overview of Key Research Avenues for this compound and its Analogues

The research trajectory for this compound and its analogues is multifaceted. One significant area of investigation is its application as a building block in the synthesis of heterocyclic compounds. For example, it has been used in the preparation of disubstituted octahydropyrrolo[3,4-c]pyrroles, which are being explored as orexin (B13118510) receptor modulators. google.com.na

Furthermore, the compound serves as a precursor in the synthesis of other important chemical intermediates. Its precursor, 5-amino-2-bromobenzoic acid, is a key raw material in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com The conversion of 5-amino-2-bromobenzoic acid to its acetyl derivative, this compound, is a common synthetic step. chemicalbook.comuva.nl

Another avenue of research involves its use in the development of novel materials and functional molecules. The specific substitution pattern on the benzene (B151609) ring of this compound can be exploited to fine-tune the properties of the resulting molecules, making it a versatile tool for chemists. Research also extends to its use in the synthesis of compounds for treating iron metabolism diseases. google.com

Properties of this compound

| Property | Value |

| CAS Number | 22921-67-1 |

| Molecular Weight | 258.07 g/mol |

Structure

2D Structure

Propriétés

IUPAC Name |

5-acetamido-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWQEPVNDAKOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370147 | |

| Record name | 5-acetamido-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-67-1 | |

| Record name | 5-acetamido-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Acetamido 2 Bromobenzoic Acid

Strategies for the Synthesis of 5-Acetamido-2-bromobenzoic Acid

The construction of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the bromo and acetamido functionalities onto a benzoic acid core.

Precursor-Based Synthesis Routes, including from 5-amino-2-bromobenzoic acid

The most direct and common precursor for the synthesis of this compound is 5-amino-2-bromobenzoic acid. This approach hinges on the selective acylation of the amino group, a transformation that is typically high-yielding and straightforward. The synthesis of the precursor itself, 5-amino-2-bromobenzoic acid, can be achieved from other starting materials, such as through the diazotization of an appropriate aminobenzoic acid derivative followed by a Sandmeyer-type reaction. google.com

Introduction of Acetamido Moiety via Acylation Reactions

The introduction of the acetamido group onto the 5-amino-2-bromobenzoic acid backbone is a classic example of N-acylation. This reaction can be effectively carried out using various acetylating agents. Common reagents for this transformation include acetic anhydride (B1165640) and acetyl chloride.

When using acetic anhydride, the reaction is often performed in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. mdpi.com Alternatively, acetyl chloride can be employed in a biphasic system, such as a brine solution with a weak base like sodium acetate, to facilitate the acylation of the aromatic amine. ias.ac.in The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent, leading to the formation of an amide bond.

A typical procedure for the acetylation of an aromatic amine using acetyl chloride is outlined below:

| Step | Procedure |

| 1 | The aromatic primary amine is added to a brine solution containing sodium acetate. |

| 2 | Acetyl chloride, dissolved in a suitable organic solvent like acetone, is added dropwise to the mixture with stirring at room temperature. |

| 3 | The reaction is typically stirred for an hour to ensure completion. |

| 4 | Work-up involves the addition of a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by acidification to precipitate the acetylated product. ias.ac.in |

Bromination Strategies for Aromatic Ring Functionalization

The synthesis of the key precursor, 5-amino-2-bromobenzoic acid, often involves the direct bromination of an appropriately substituted benzoic acid derivative. A well-documented method is the bromination of 2-aminobenzoic acid (anthranilic acid).

In a representative procedure, a solution of bromine in glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (B8764639) in glacial acetic acid at a controlled temperature. chemicalbook.com The electrophilic bromine attacks the aromatic ring, with the amino group directing the substitution primarily to the para position, resulting in the formation of 2-amino-5-bromobenzoic acid. The reaction mixture may also yield a di-substituted product, 2-amino-3,5-dibromobenzoic acid, which can be separated based on solubility differences. chemicalbook.com Other brominating agents and conditions, such as N-bromosuccinimide (NBS) in the presence of a catalyst, can also be employed for the bromination of activated aromatic rings. google.com

Derivatization and Analog Synthesis

Once synthesized, this compound can serve as a scaffold for the creation of a diverse range of analogs through reactions targeting its carboxylic acid and acetamido functionalities.

Synthesis of Ester Derivatives, such as methyl esters

The carboxylic acid group of this compound is readily converted into its corresponding esters through Fischer esterification. The synthesis of the methyl ester, methyl 5-acetamido-2-bromobenzoate, is a common example.

This transformation is typically achieved by refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as concentrated sulfuric acid. tcu.edugoogle.comtcu.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used. The work-up procedure generally involves neutralizing the excess acid, extracting the ester into an organic solvent, and purifying it through distillation or crystallization. tcu.educhegg.com

The general steps for a Fischer esterification are as follows:

| Reagent | Role |

| This compound | Starting material |

| Methanol | Reactant and solvent |

| Concentrated Sulfuric Acid | Catalyst |

N-Acylation Reactions for Novel Analogues

Further functionalization of this compound can be achieved through N-acylation reactions to generate novel analogs. While the existing acetamido group is an amide, under certain conditions, further acylation can be directed to the nitrogen atom, or the acetamido group can be hydrolyzed back to an amine and then re-acylated with a different acyl group.

More commonly, the precursor 5-amino-2-bromobenzoic acid can be acylated with a variety of acylating agents to produce a library of N-acyl derivatives. The use of mixed anhydrides is one such method for the N-acylation of aminobenzoic acids. google.com Alternatively, amide coupling reagents can be employed. For instance, an aniline (B41778) derivative can be coupled with a benzoic acid derivative using activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com This strategy allows for the introduction of a wide array of substituents, leading to the synthesis of novel compounds with potentially interesting chemical and biological properties. For example, the reaction of 2,5-dibromobenzoic acid with aniline has been reported to yield 5-Bromo-2-(phenyl-amino)-benzoic acid. nih.gov

Modification of Alkyl/Aryl Positions for Enhanced Selectivity and Activity

The strategic modification of the alkyl and aryl components of this compound is a critical approach for enhancing the selectivity and biological activity of its derivatives. These chemical alterations are particularly relevant in the development of targeted therapeutics, such as enzyme inhibitors.

A primary focus of modification is the acetamido group. By replacing the acetyl group with different acyl moieties, researchers can fine-tune the compound's properties. For example, in the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of the related 5-acetamido-2-hydroxy benzoic acid have been synthesized by introducing larger groups like phenyl and benzyl (B1604629) to the acetamide (B32628) nitrogen. mdpi.com This strategy aims to increase selectivity for enzymes like cyclooxygenase-2 (COX-2). mdpi.com These derivatives are typically prepared through standard acylation reactions using the corresponding acyl chloride or anhydride. mdpi.com

Furthermore, the bromine atom at the 2-position provides a versatile point for introducing various aryl groups via cross-coupling reactions. This allows for a systematic exploration of structure-activity relationships (SAR) by attaching a diverse array of substituents. The nature of the introduced aryl group can significantly influence the molecule's interaction with biological targets.

Synthesis of Iodinated Benzoic Acid Derivatives for Specific Applications

The synthesis of iodinated derivatives of benzoic acid, sometimes originating from precursors like this compound, is crucial for specific applications, most notably in medical imaging. nih.gov Iodinated compounds are used as contrast agents in radiographic procedures, including computed tomography (CT) scans, because the iodine atom effectively attenuates X-rays. nih.gov

A common synthetic route to iodinated benzoic acids involves the diazotization of an amino-benzoic acid precursor, followed by a Sandmeyer-type reaction with an iodide salt. For instance, 2-bromo-5-iodobenzoic acid can be prepared from 5-amino-2-bromobenzoic acid (which can be derived from the deacetylation of this compound). This process involves treating the amino acid with a nitrite (B80452) source in an acidic medium to form a diazonium salt, which is then reacted with an iodinating agent like potassium iodide. google.com

Direct iodination of the aromatic ring is another method. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. For example, methods for the ortho-iodination of benzoic acids using iridium or palladium catalysts have been developed, highlighting the ongoing efforts to achieve highly selective C-H functionalization. acs.org

Reaction Mechanisms and Selectivity Studies

Mechanistic Investigations of Acylation and Halogenation Reactions

The synthesis and derivatization of this compound involve fundamental organic reactions such as acylation and halogenation, each with a well-established mechanism.

Acylation: The "acetamido" group is typically introduced via an acylation reaction, often a Friedel-Crafts acylation or a related nucleophilic acyl substitution. In a Friedel-Crafts acylation, an acyl chloride or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com The mechanism involves the formation of a highly electrophilic acylium ion (RCO⁺) from the reaction between the acyl halide and the Lewis acid. byjus.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. byjus.com In the case of synthesizing an acetamido derivative from an aniline precursor (e.g., 5-amino-2-bromobenzoic acid), the reaction is a nucleophilic attack by the amino group on the acylating agent (like acetic anhydride).

Halogenation: Halogenation of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction requires a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) to generate a potent electrophile (e.g., Br⁺). The aromatic ring, acting as a nucleophile, attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity.

Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity: In the derivatization of substituted benzenes like this compound, regioselectivity—the control of where the next substituent adds—is paramount. The outcome of an electrophilic aromatic substitution is dictated by the electronic properties of the groups already on the ring.

Activating, Ortho-, Para-Directing Groups: The acetamido group (-NHCOCH₃) is a moderately activating group and directs incoming electrophiles to the positions ortho and para to itself.

Deactivating, Meta-Directing Groups: The carboxylic acid (-COOH) and bromine (-Br) are deactivating groups and direct incoming electrophiles to the meta position.

In this compound, the positions are influenced by a consensus (or competition) between these directing effects. The C4 and C6 positions are ortho and para to the powerful acetamido director, making them the most likely sites for further electrophilic attack.

Stereoselectivity: The parent molecule, this compound, is achiral. Stereoselectivity becomes a consideration only when its derivatives are synthesized with the creation of one or more chiral centers. This is not a factor in simple halogenation or acylation of the ring itself but is relevant when modifications introduce stereogenic centers, for example, in the synthesis of complex pharmaceutical agents where only one enantiomer may be biologically active.

Process Optimization and Scalability Considerations in Research Synthesis

Optimizing a synthetic route for both research and potential larger-scale production involves balancing factors like yield, cost, safety, and environmental impact. For derivatives of this compound, this requires careful consideration of each reaction step.

Key areas for optimization include:

Catalyst Selection: In reactions like cross-coupling or directed C-H functionalization, the choice of catalyst and ligands is critical. For instance, iridium-catalyzed C-H amination of benzoic acid derivatives has been shown to be robust and predictable. nih.gov Using efficient and reusable catalysts, such as solid-supported acid catalysts, can also be advantageous for scalability. nih.gov

Reaction Conditions: Fine-tuning parameters such as solvent, temperature, and reaction time can significantly improve yields and reduce byproducts. For example, some modern C-H iodination methods can proceed under mild conditions, even at room temperature in aqueous environments, which is highly desirable for scaling up. acs.orgnih.gov

Reagent Stoichiometry: While laboratory syntheses might use an excess of a reagent to drive a reaction to completion, large-scale processes aim for near-stoichiometric amounts to reduce cost and waste.

Work-up and Purification: Shifting from chromatographic purification, which is common in research labs, to methods like crystallization or extraction is often necessary for scalability. Developing a process where the desired product precipitates from the reaction mixture can greatly simplify purification.

A successful scale-up requires a robust process that is tolerant to minor fluctuations in reaction conditions and consistently produces the product in high purity and yield.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Acetamido 2 Bromobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-Acetamido-2-bromobenzoic acid provides specific information about the number, environment, and connectivity of protons in the molecule. Analysis of a spectrum recorded at 400 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) reveals five distinct signals, which corresponds to the five types of protons present. rsc.org

The aromatic region of the spectrum displays three signals corresponding to the protons on the benzene (B151609) ring. A doublet at 8.40 ppm with a coupling constant (J) of 9.0 Hz is assigned to the proton at position C3 (H3). rsc.org A doublet at 8.08 ppm (J = 2.4 Hz) corresponds to the proton at C6 (H6), and a doublet of doublets at 7.68 ppm (J = 9.0, 2.5 Hz) is assigned to the proton at C4 (H4). rsc.org The coupling constants confirm the ortho and meta relationships between these protons.

Furthermore, a sharp singlet at 2.12 ppm corresponds to the three protons of the methyl (CH₃) group of the acetamido moiety. rsc.org A broad singlet observed at 10.96 ppm is characteristic of the acidic proton of the carboxylic acid group (-COOH), while another singlet attributable to the amide proton (-NH) is also expected in the spectrum. rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 10.96 | s | N/A | 1H | -COOH |

| 8.40 | d | 9.0 | 1H | Ar-H3 |

| 8.08 | d | 2.4 | 1H | Ar-H6 |

| 7.68 | dd | 9.0, 2.5 | 1H | Ar-H4 |

| 2.12 | s | N/A | 3H | -CH₃ |

s = singlet, d = doublet, dd = doublet of doublets, Ar = Aromatic

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, nine distinct signals are observed in a spectrum recorded at 101 MHz in DMSO-d6, which is consistent with its molecular structure. rsc.org

The spectrum shows two signals in the downfield region corresponding to carbonyl carbons: one at 169.04 ppm from the carboxylic acid (C=O) and another at 168.21 ppm from the amide carbonyl (C=O). rsc.org The six aromatic carbons appear in the range of 115-141 ppm. The signals at 140.41, 134.46, 129.98, 121.78, 119.58, and 115.70 ppm are assigned to C5, C4, C6, C2, C3, and C1, respectively. rsc.org The specific assignments are based on established substituent effects and comparison with related structures. Finally, the upfield signal at 24.64 ppm is attributed to the methyl carbon of the acetyl group. rsc.org

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 169.04 | -COOH |

| 168.21 | -NHCO- |

| 140.41 | Ar-C5 |

| 134.46 | Ar-C4 |

| 129.98 | Ar-C6 |

| 121.78 | Ar-C2 |

| 119.58 | Ar-C3 |

| 115.70 | Ar-C1 |

| 24.64 | -CH₃ |

Ar = Aromatic

While 1D NMR spectra are powerful for establishing the basic constitution of a molecule, advanced 2D NMR experiments are necessary for unambiguous signal assignment and for studying the molecule's three-dimensional structure (conformation) and internal motions (dynamics).

For a complete assignment of the ¹H and ¹³C signals of this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range correlations between protons and carbons (over two to three bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Furthermore, dynamic NMR (DNMR) spectroscopy could be used to investigate the rotational barrier around the C-N amide bond. wa.govlcms.cz At room temperature, this rotation may be fast on the NMR timescale, but at lower temperatures, the rotation can slow sufficiently to allow for the observation of distinct signals for different conformations (rotamers), from which the energy barrier to rotation can be calculated. wa.gov Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful technique that could provide conformational details by detecting protons that are close in space, helping to define the preferred orientation of the acetamido and carboxylic acid substituents relative to the benzene ring. d-nb.info

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural clues.

In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by electron impact (EI). The resulting mass spectrum for this compound (molecular weight 258.07 g/mol ) shows a characteristic pattern of fragment ions.

The molecular ion peak [M]⁺ is expected at m/z 257/259, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). A primary fragmentation pathway involves the loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group, leading to an acylium ion at m/z 240/242. Another key fragmentation is the cleavage of the C-C bond between the ring and the carboxyl group, with loss of a COOH radical (45 Da), which would yield a fragment at m/z 212/214. The loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion via McLafferty rearrangement of the acetamido group would produce a fragment corresponding to 5-bromoanthranilic acid at m/z 215/217. This fragment is observed as a prominent peak. Further fragmentation of this ion by loss of the carboxylic acid group gives the ion at m/z 170/172.

| m/z | Proposed Fragment Structure/Identity | Loss from Molecular Ion |

|---|---|---|

| 257/259 | [C₉H₈BrNO₃]⁺ (Molecular Ion) | - |

| 215/217 | [M - C₂H₂O]⁺ | Loss of ketene (-42 Da) |

| 197/199 | [M - C₂H₂O - H₂O]⁺ | Loss of ketene and water (-60 Da) |

| 170/172 | [M - C₂H₂O - COOH]⁺ | Loss of ketene and carboxyl radical |

| 136 | [M - Br - COOH]⁺ | Loss of bromine and carboxyl radical |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule, serving as a definitive confirmation of its chemical formula.

For this compound, experimental HRMS data using electrospray ionization (ESI) can be compared to a theoretically calculated mass. The calculated exact mass for the protonated molecule [M+H]⁺, with the formula C₉H₉BrNO₃⁺, is 257.9811. rsc.org Experimental HRMS analysis found a mass of 257.9815, which is in excellent agreement with the calculated value. rsc.org This result confirms the elemental composition C₉H₈BrNO₃ and provides strong evidence for the successful synthesis of the target compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups. The distinct electronic and steric nature of the acetamido, bromo, and carboxylic acid groups results in a characteristic and interpretable spectral signature.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopic Studies

The experimental vibrational spectra for compounds structurally related to this compound, such as its isomer 2-Acetamido-5-bromobenzoic acid, have been recorded and analyzed. nih.govindexcopernicus.com For 2-Acetamido-5-bromobenzoic acid, FT-IR spectra have been obtained using techniques such as Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), while FT-Raman spectra have also been documented. nih.gov These studies, often complemented by Density Functional Theory (DFT) calculations, allow for a comprehensive assignment of the observed vibrational bands. indexcopernicus.com

The FT-IR spectrum is typically dominated by strong absorptions corresponding to the polar functional groups, namely the carboxylic acid O-H and C=O stretches, as well as the amide N-H and C=O stretches. The FT-Raman spectrum, conversely, often shows strong signals for the aromatic ring vibrations and other less polar bonds. For instance, in related substituted benzoic acids, the C=O stretching mode appears as one of the most intense bands in the Raman spectrum. indexcopernicus.com Analysis of these spectra provides a detailed fingerprint of the molecule, confirming the presence and chemical environment of its key structural motifs.

Correlation with Characteristic Functional Group Vibrations

The vibrational spectra of this compound and its isomers can be interpreted by assigning observed spectral bands to specific molecular vibrations. These assignments are based on established group frequency ranges and are often supported by computational models. The key functional groups—carboxyl, amide, and the substituted benzene ring—give rise to characteristic bands.

For the closely related isomer, 2-Acetamido-5-bromobenzoic acid, a detailed vibrational assignment has been performed. indexcopernicus.com The high-frequency region is characterized by the O-H stretching of the carboxylic acid dimer and the N-H stretching of the amide group. The carbonyl (C=O) stretching vibrations from both the carboxylic acid and amide groups typically appear as very strong bands in the IR spectrum in the region of 1650-1710 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as various bending and deformation modes, populate the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Br stretching vibration is expected at lower frequencies.

Below is a data table of characteristic vibrational frequencies observed for the related compound 2-Amino-5-bromobenzoic acid, which provides context for the expected spectral features. indexcopernicus.com

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment | Functional Group |

| 1655 | 1652 | ν(C=O) | Carboxylic Acid |

| 3396 | - | νₐₛ(NH₂) | Amino |

| 3301 | - | νₛ(NH₂) | Amino |

| 3075 | 3072 | ν(C-H) | Aromatic |

| 1595 | 1598 | ν(C=C) | Aromatic |

| 1421 | 1420 | δ(O-H) | Carboxylic Acid |

| 1245 | 1249 | ν(C-O) | Carboxylic Acid |

| 821 | 820 | γ(C-H) | Aromatic |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric. Data corresponds to the related compound 2-Amino-5-bromobenzoic acid for illustrative purposes. indexcopernicus.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, including intermolecular interactions that dictate the crystal's architecture.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

While a detailed single-crystal X-ray diffraction study for this compound is not widely published, extensive crystallographic data is available for its structural derivatives, such as 2-Acetamido-5-bromobenzoic acid and 2-acetylamino-benzoic acid (N-acetylanthranilic acid). nih.govresearchgate.net These structures provide critical insights into the likely solid-state conformation and packing of the title compound.

For example, 2-acetylamino-benzoic acid crystallizes in the orthorhombic space group Fdd2. researchgate.net The analysis of its structure reveals that the nitrogen atom of the amide group and the carbon atom of the carboxylic acid group deviate slightly from the plane of the phenyl ring. researchgate.net The crystal structure of the isomer 2-Acetamido-5-bromobenzoic acid has also been determined, providing a direct comparison for the influence of the bromine atom's position on the crystal packing. nih.gov

The following table summarizes key crystallographic data for these relevant derivatives.

| Parameter | 2-acetylamino-benzoic acid researchgate.net | 2-bromobenzoic acid researchgate.net |

| Empirical Formula | C₉H₉NO₃ | C₇H₅BrO₂ |

| Formula Weight | 179.17 | 201.02 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Fdd2 | C 1 2/c 1 |

| a (Å) | 10.848(5) | 14.7955 |

| b (Å) | 30.264(5) | 3.99062 |

| c (Å) | 10.577(5) | 22.9240 |

| α (°) | 90 | 90 |

| β (°) | 90 | 96.906 |

| γ (°) | 90 | 90 |

| Volume (ų) | 3472(2) | 1344.03 |

| Z | 16 | 8 |

Analysis of Crystal Packing and Intermolecular Interactions, including hydrogen bonding

The stability and structure of molecular crystals are governed by a network of intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding is the dominant cohesive force.

In the crystal structures of related benzoic acids, a classic and highly stable supramolecular synthon is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net This R²₂(8) ring motif is a recurring feature in the solid-state structures of carboxylic acids. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 5 Acetamido 2 Bromobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, these methods can predict molecular geometries, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is used to investigate the structural properties and molecular orbitals of benzoic acid derivatives. dergipark.org.tr For instance, studies on the related compound 2-Amino-5-bromobenzoic acid (ABBA) have utilized DFT with the B3LYP functional and a 6-31G* basis set to analyze its structural and electronic properties. dergipark.org.tr Similar approaches have been applied to other related structures, such as 5-Bromo-2-Hydroxybenzaldehyde, using the B3LYP method with a more extensive 6-311++G(d,p) basis set for optimization and frequency calculations. nih.gov

These computational studies typically involve optimizing the molecule's geometry to find its most stable conformation. The output from these calculations provides a wealth of information, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. dergipark.org.tr For the analysis of ABBA, researchers have noted that the calculated geometric parameters are generally in close agreement with experimental values. dergipark.org.tr Such studies form the basis for further calculations of electronic properties and reactivity. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. researchgate.net

In computational studies of related benzoic acid derivatives, the HOMO-LUMO energies are calculated using DFT methods. For example, in the analysis of 2-Amino-5-bromobenzoic acid, HOMO-LUMO surfaces have been investigated to understand its electronic behavior. dergipark.org.tr The energy gap helps in evaluating the molecule's effectiveness in chemical reactions. researchgate.net These calculations also allow for the determination of other important electronic properties such as ionization potential, electron affinity, and global reactivity descriptors.

Table 1: Frontier Molecular Orbital Energies and Properties of a Related Benzoic Acid Derivative (Data below is illustrative for a related compound, as specific values for 5-Acetamido-2-bromobenzoic acid are not available in the provided search results)

| Property | Value | Significance |

| HOMO Energy | Value (e.g., -6.5 eV) | Energy of the outermost electron-donating orbital |

| LUMO Energy | Value (e.g., -1.2 eV) | Energy of the lowest electron-accepting orbital |

| HOMO-LUMO Gap (ΔE) | Value (e.g., 5.3 eV) | Indicates chemical reactivity and stability |

| Ionization Potential | Calculated Value | Energy required to remove an electron |

| Electron Affinity | Calculated Value | Energy released upon gaining an electron |

This table is a template based on typical data from DFT studies on similar molecules. The values are placeholders.

Molecules with rotatable bonds and functional groups capable of proton transfer can exist in multiple conformations and tautomeric forms. dergipark.org.tr Computational methods are highly effective in exploring the potential energy surface of a molecule to identify stable conformers and tautomers.

For example, a study on 2-Amino-5-bromobenzoic acid investigated its tautomeric forms, considering three potential structures, one of which had four distinct geometric isomers. dergipark.org.tr By calculating the energies of these different forms using DFT, researchers can predict the most stable tautomer and the equilibrium distribution of the different species. dergipark.org.tr This type of analysis is critical as the biological activity and chemical reactivity of a molecule can be highly dependent on its specific conformation or tautomeric state.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov It is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govjaper.in

Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govjaper.in Molecular docking studies are frequently employed to predict the binding affinity of potential inhibitors to COX enzymes, typically COX-1 and COX-2. nih.govjaper.in The binding affinity is often expressed as a scoring function or binding energy (e.g., in kcal/mol), where a lower value indicates a more favorable interaction. nih.gov

In-silico studies on derivatives of 5-acetamido-2-hydroxy benzoic acid have been performed to analyze their binding affinity with COX-2 receptors. nih.govmdpi.com These studies aim to understand how structural modifications, such as changing alkyl groups, can enhance selectivity for COX-2 over COX-1, which is a desirable trait for reducing side effects. nih.gov The docking process involves preparing the protein structure (often obtained from the Protein Data Bank) and the ligand, then using software to explore possible binding poses and calculate the binding energy for each. japer.injaper.in

Table 2: Predicted Binding Affinities of Benzoic Acid Derivatives with COX-2 (Data based on studies of 5-acetamido-2-hydroxy benzoic acid derivatives) nih.govmdpi.com

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | COX-2 (Mus musculus, 4PH9) | - |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | COX-2 (Homo sapiens, 5KIR) | - |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | COX-2 (Homo sapiens, 1PXX) | - |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | COX-2 (Homo sapiens, 5F1A) | - |

Specific binding affinity values were not detailed in the search results, but the studies confirmed that these derivatives were analyzed for their binding affinity with the listed COX-2 receptors. nih.govmdpi.com

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the receptor's active site. japer.in These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, all of which contribute to the stability of the ligand-protein complex. nih.govjaper.in

Docking studies on potential COX-2 inhibitors, such as flavones and other NSAID candidates, have revealed key interactions with amino acid residues like Tyr385, Arg120, Tyr355, and Trp387. japer.in The analysis of these interactions helps to explain the molecule's inhibitory activity and provides a rational basis for designing new derivatives with improved potency and selectivity. japer.inresearchgate.net For instance, the carboxylate group of many NSAIDs is known to form a crucial salt bridge with a positively charged arginine residue (Arg120) in the COX active site, an interaction that can be visualized and confirmed through docking simulations.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand-receptor complex, providing insights that are not available from static molecular docking.

While specific MD simulation data for this compound is not readily found, the general methodology would involve several key steps. Initially, molecular docking would be used to predict the most favorable binding pose of the compound within the active site of a target protein. This static complex then serves as the starting point for the MD simulation. The entire system, including the protein, the ligand, and surrounding solvent molecules (typically water), is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds.

The resulting trajectory provides detailed information on:

Binding Stability: Whether the ligand remains stably bound within the receptor's active site or if it dissociates.

Conformational Changes: How the ligand and the protein adjust their shapes to accommodate each other.

Interaction Dynamics: The persistence and nature of key interactions (like hydrogen bonds or hydrophobic contacts) over time.

For a compound like this compound, MD simulations could elucidate how the bromine and acetamido groups contribute to the stability of its binding to a potential target, such as cyclooxygenase (COX) enzymes, by observing the dynamic interplay of these functional groups with the amino acid residues of the binding pocket.

In Silico Prediction of Biological Activity and Pharmacological Parameters

In silico methods have become indispensable in the early stages of drug discovery for predicting the pharmacological profile of a compound before undertaking expensive and time-consuming laboratory experiments. rsc.org

The prediction of ADME properties is critical for evaluating the drug-likeness of a molecule. These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While direct in silico ADME data for this compound is not published, a study on its close analogue, 5-acetamido-2-hydroxy benzoic acid (PS1), and its derivatives provides valuable comparative insights. mdpi.com Computational tools can be used to predict these properties and assess the potential for oral bioavailability. For instance, the percentage of absorption can be estimated using parameters like the topological polar surface area (TPSA). eijppr.com

Table 1: Predicted Physicochemical and ADME Properties for 5-Acetamido-2-hydroxy Benzoic Acid Analogues This table is based on data for 5-acetamido-2-hydroxy benzoic acid and its derivatives (PS1, PS2, PS3) to illustrate the application of in silico prediction methods.

| Parameter | 5-acetamido-2-hydroxy benzoic acid (PS1) | Derivative (PS2) | Derivative (PS3) | Lipinski's Rule of Five Guideline |

| Molecular Weight (MW) | 208.21 Da | 271.27 Da | - | < 500 Da |

| Hydrogen Bond Donors | 3 | 3 | - | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | 4 | - | ≤ 10 |

| LogP (Lipophilicity) | 1.83 | 3.25 | - | ≤ 5 |

| Topological Polar Surface Area (TPSA) | 86.81 Ų | 86.81 Ų | - | < 140 Ų |

| Oral Bioavailability | High (predicted) | High (predicted) | - | - |

Source: Data adapted from studies on 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com

These data suggest that compounds with a similar scaffold are likely to have good oral absorption and bioavailability, falling within the accepted ranges for drug-like molecules. mdpi.com

Computational docking is a primary tool for predicting the binding affinity of a molecule to various biological targets, thereby assessing its potential selectivity and specificity. nih.gov For derivatives of benzoic acid, a common target of interest is the cyclooxygenase (COX) enzyme, which has two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

In a study on 5-acetamido-2-hydroxy benzoic acid and its derivatives, molecular docking was used to evaluate their binding affinity for both human and murine COX-2 enzymes. mdpi.com The results showed that these compounds could fit into the COX-2 active site, with binding affinities that were superior to the parent compound, salicylic (B10762653) acid.

Table 2: Predicted Binding Affinities of 5-Acetamido-2-hydroxy Benzoic Acid Analogues with COX-2 This table illustrates predicted binding affinities for analogues of the title compound to demonstrate the methodology.

| Compound | Target Protein (Species) | PDB ID | Binding Affinity (kcal/mol) |

| Salicylic Acid (Control) | COX-2 (Homo sapiens) | 5F1A | -6.1 |

| 5-acetamido-2-hydroxy benzoic acid (PS1) | COX-2 (Homo sapiens) | 5F1A | -6.7 |

| Derivative (PS2) | COX-2 (Homo sapiens) | 5F1A | -7.2 |

| Derivative (PS3) | COX-2 (Homo sapiens) | 5F1A | -7.8 |

Source: Data from docking studies on 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com

These findings suggest that the 5-acetamido functional group contributes favorably to binding. mdpi.com A similar computational approach for this compound would involve docking it against both COX-1 and COX-2 to predict its selectivity index (SI). A high SI value would indicate a preferable inhibition of COX-2, marking it as a promising candidate for further development.

Rational drug design utilizes computational chemistry to design and optimize new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This process often begins with a known active compound or a "hit" molecule.

Starting with a scaffold like this compound, computational methods can be employed to:

Identify Key Pharmacophore Features: Determine the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity.

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the lead compound in silico (e.g., by changing the position or nature of the halogen atom or altering the acyl group) and predict the effect of these changes on binding affinity and ADME properties.

Fragment-Based Drug Design: Use small molecular fragments to "grow" a novel ligand within the target's binding site or link existing fragments together to create a new molecule.

De Novo Design: Employ algorithms to generate entirely new molecular structures that are predicted to fit the steric and electronic requirements of the target's active site.

The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) based on the 5-acetamido-2-hydroxy benzoic acid scaffold exemplifies this approach, where modifications were made to increase selectivity for COX-2. mdpi.com Similar strategies could be applied to this compound to generate novel candidates with potentially enhanced therapeutic profiles.

Investigation of Biological Activity and Pharmacological Potential of 5 Acetamido 2 Bromobenzoic Acid and Its Analogues

Analgesic Activity Research

The evaluation of new chemical entities for their pain-relieving capabilities is a critical step in drug discovery. Research into 5-Acetamido-2-bromobenzoic acid and its analogues has revealed significant analgesic potential.

In-vivo Anti-nociceptive Efficacy Studies

In-vivo studies are crucial for determining the real-world effectiveness of a potential drug. For this compound and its derivatives, researchers have employed established models like the writhing test and the hot plate test to assess their ability to reduce pain.

In one study, derivatives of 5-acetamido-2-hydroxy benzoic acid were synthesized and evaluated for their anti-nociceptive activity. The acetic acid-induced writhing test, a model for peripheral pain, showed that a benzyl (B1604629) derivative, referred to as PS3, significantly reduced painful activity. At doses of 20 and 50 mg/kg, PS3 decreased writhing by 74% and 75%, respectively, compared to the control group. nih.govmdpi.com This indicates a potent peripheral analgesic effect. Another derivative, PS1 (5-acetamido-2-hydroxy benzoic acid), also demonstrated peripheral anti-nociceptive activity, with an ED₅₀ value of 4.95 mg/kg in the writhing test. nih.gov

The hot plate test, which assesses central analgesic activity, was also utilized. In this test, PS1 was found to prolong the latency time for a response to a heat stimulus, indicating a centrally mediated analgesic effect. mdpi.com Specifically, at a dose of 20 mg/kg, PS1 significantly increased the latency time at 30 minutes. mdpi.com This suggests that the compound can act on the central nervous system to alleviate pain.

Table 1: Analgesic Activity of 5-Acetamido-2-hydroxybenzoic Acid Derivatives

| Compound | Test Model | Dose (mg/kg) | % Inhibition of Painful Activity |

|---|---|---|---|

| PS3 | Writhing Test | 20 | 74% |

| PS3 | Writhing Test | 50 | 75% |

| PS1 | Hot Plate Test | 20 | Significant increase in latency at 30 min |

Investigation of Mechanisms of Analgesic Action

Understanding whether a compound acts centrally or peripherally is key to characterizing its analgesic profile. Research indicates that 5-acetamido-2-hydroxy benzoic acid and its analogues exhibit both central and peripheral effects. mdpi.comnih.gov

The effectiveness of these compounds in the acetic acid-induced writhing test points to a peripheral mechanism of action. mdpi.com This test induces pain by causing the release of inflammatory mediators in the peritoneum, and the reduction in writhing suggests that the compounds interfere with these peripheral pain pathways. mdpi.com Prostaglandins, released during tissue injury, are known to sensitize nociceptors, and the inhibition of their synthesis by aspirin-like drugs is a key mechanism of peripheral analgesia. nih.gov

Conversely, the activity observed in the hot plate test for compounds like PS1 indicates a central mechanism of action. mdpi.com This suggests that the compound may cross the blood-brain barrier and interact with pain-processing centers in the brain and spinal cord. mdpi.com The formalin test further supports a dual mechanism, with 5-acetamido-2-hydroxy benzoic acid showing efficacy in both the neurogenic (early) and inflammatory (late) phases, suggesting both central and peripheral involvement. nih.gov

Anti-inflammatory Activity Research

Inflammation is a complex biological response and a key target for many therapeutic agents. The anti-inflammatory properties of this compound and its derivatives have been a significant area of investigation.

In-vivo Anti-inflammatory Efficacy Studies

The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating acute anti-inflammatory activity. researchgate.netnih.gov The injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by edema, hyperalgesia, and erythema. researchgate.netfrontiersin.org

Studies have shown that derivatives of 5-acetamido-2-hydroxy benzoic acid are effective in reducing edema in this model. nih.gov For instance, 5-acetamido-2-hydroxy benzoic acid itself was shown to be effective in reducing carrageenan-induced edema. nih.gov Furthermore, other studies on related compounds have demonstrated significant inhibition of paw edema. For example, some pyrimidine-5-carbonitrile hybrids showed up to 89.5% inhibition of edema at 4 hours in the carrageenan-induced rat paw edema assay. nih.gov Similarly, a pyrazole (B372694) derivative, PYZ16, exhibited 64.28% inhibition in the same model. nih.govacs.org

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Compound/Derivative Type | % Inhibition of Edema | Reference |

|---|---|---|

| Pyrimidine-5-carbonitrile hybrids | up to 89.5% (at 4h) | nih.gov |

| Pyrazole derivative (PYZ16) | 64.28% | nih.govacs.org |

Cyclooxygenase Enzyme Inhibition (COX-1 and COX-2) and Selectivity Profiles

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.govyoutube.com COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory effects. youtube.comyoutube.com

Research on derivatives of 5-acetamido-2-hydroxy benzoic acid has focused on their ability to inhibit these enzymes. The goal is often to develop compounds that are selective for COX-2, as this can reduce the gastrointestinal side effects associated with COX-1 inhibition. mdpi.com In-silico docking studies have suggested that derivatives of 5-acetamido-2-hydroxy benzoic acid have a good binding affinity for the COX-2 receptor. nih.govmdpi.com Specifically, modifying the acetamide (B32628) moiety with larger groups like phenyl and benzyl aims to increase selectivity for COX-2. nih.govmdpi.com

For example, docking studies showed that derivatives PS1, PS2, and PS3 had better binding affinities for the human COX-2 enzyme than salicylic (B10762653) acid. mdpi.com While many new compounds show potent COX-2 inhibition, they often retain some activity against COX-1. nih.govacs.org The selectivity index (SI), which is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, is a key measure of a compound's selectivity. A higher SI indicates greater selectivity for COX-2. For instance, the pyrazole derivative PYZ16 showed a high selectivity index of 10.73, which was better than the standard drug Celecoxib. nih.govacs.org

Table 3: COX Inhibition and Selectivity of Various Compounds

| Compound/Derivative | Target | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| PYZ16 | COX-2 | 0.52 | 10.73 |

| Celecoxib (Standard) | COX-2 | 0.78 | 9.51 |

| PYZ18 | COX-2 | 7.07 | >4.24 |

| PYZ19 | COX-2 | 5.01 | - |

| PYZ20 | COX-2 | 0.33 | - |

Antimicrobial Properties

While the primary focus of research on this compound and its analogues has been on their analgesic and anti-inflammatory activities, the broader class of compounds to which they belong has also been investigated for antimicrobial properties.

The search for new antimicrobial agents is driven by the increasing challenge of antibiotic resistance. Various natural and synthetic compounds are being explored for their ability to inhibit the growth of bacteria and fungi. For example, sesquiterpenoids, a class of natural products, have shown significant antibacterial and antifungal activity against a range of pathogens. nih.gov Similarly, alkaloids have demonstrated potent activity against microorganisms, including multidrug-resistant strains. nih.gov

While specific studies on the antimicrobial properties of this compound are not extensively detailed in the provided context, the general chemical scaffold of benzoic acid derivatives is known to possess antimicrobial potential. Further research would be necessary to specifically evaluate the antibacterial and antifungal efficacy of this compound and its direct analogues against a panel of clinically relevant microorganisms.

Antibacterial Activity Assessments

Direct studies evaluating the antibacterial efficacy of this compound are not readily found in the current body of scientific literature. However, the potential for antibacterial action can be extrapolated from research on analogous compounds. For instance, derivatives of anthranilic acid, the parent molecule of this compound, have demonstrated antibacterial properties. Further investigation is necessary to determine if the specific substitutions of an acetamido group at the 5-position and a bromine atom at the 2-position of the benzoic acid ring confer any significant antibacterial activity.

Antifungal Activity Assessments

Similar to its antibacterial profile, there is a lack of specific data on the antifungal activity of this compound. Research into related structures, such as 2-aminobenzoic acid derivatives, has shown some promise in antifungal applications. These findings suggest that the core anthranilic acid scaffold may possess intrinsic antifungal properties that could be modulated by various substituents. However, without direct experimental evidence, the antifungal potential of this compound remains speculative.

Other Potential Biological Activities

Antioxidant Activity Evaluation

The antioxidant capacity of this compound has not been specifically documented. The evaluation of antioxidant activity typically involves assessing a compound's ability to scavenge free radicals or chelate pro-oxidant metals. While some benzoic acid derivatives have been explored for their antioxidant potential, the influence of the acetamido and bromo substituents on this activity in the specific context of this compound is unknown.

Studies on Fatty Acid Binding Protein (FABP4 and FABP5) Inhibition

Fatty acid binding proteins (FABPs), particularly FABP4 and FABP5, are of interest as therapeutic targets for metabolic diseases and inflammation. While a variety of small molecules have been investigated as FABP inhibitors, there is no direct evidence in the reviewed literature to suggest that this compound has been evaluated for its ability to inhibit FABP4 or FABP5. The structural characteristics required for effective FABP inhibition are complex, and it is not possible to predict the inhibitory potential of this specific compound without dedicated screening and binding studies.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Efficacy and Potency

While specific structure-activity relationship (SAR) studies for this compound are absent, general principles from related classes of compounds can provide some insights. For N-arylanthranilic acids, for example, the nature and position of substituents on the aromatic rings have been shown to be critical for their anti-inflammatory activity. The electronic and steric properties of substituents can significantly influence the compound's ability to bind to its biological target.

Applications and Future Directions in Medicinal Chemistry and Materials Science

Role as Intermediates in Complex Pharmaceutical Synthesis

A primary application of 5-Acetamido-2-bromobenzoic acid and its close derivatives is as a crucial intermediate in the synthesis of complex pharmaceuticals. Notably, the structurally related compound, 5-bromo-2-chlorobenzoic acid, serves as a key starting material for a class of modern antidiabetic drugs known as SGLT2 inhibitors, which includes Dapagliflozin and Empagliflozin. google.comnewdrugapprovals.orgsci-hub.sepensoft.net

The synthesis pathways for these drugs often begin with 5-bromo-2-chlorobenzoic acid. sci-hub.sepensoft.netgoogle.com The precursor to this starting material can be 5-bromo-2-aminobenzoic acid, which undergoes a diazotization reaction followed by chlorination. wipo.intwipo.int In this context, this compound is a valuable precursor, as the acetamido group (-NHCOCH₃) functions as a protected form of the amine group (-NH₂). This protecting group strategy is fundamental in multi-step organic synthesis, preventing the amine from undergoing unwanted side reactions before it is converted to the chloro group via a diazonium salt intermediate. The synthesis of this compound from its amino analogue by reaction with acetic anhydride (B1165640) is a well-established procedure. uva.nl This highlights its role as a versatile building block, enabling the efficient construction of complex and high-value pharmaceutical agents. chemscene.com

Development of Novel Non-Steroidal Anti-inflammatory Drugs (NSAIDs) Candidates

The substituted benzoic acid motif is a cornerstone in the development of various therapeutic agents. While direct investigation of this compound as a non-steroidal anti-inflammatory drug (NSAID) is not extensively documented, its structural class is the subject of significant research for new anti-inflammatory and anticancer agents.

Researchers are actively designing and developing 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are promising targets in cancer therapy. nih.gov Similarly, other para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which plays a role in cell migration and has therapeutic potential in oncology. nih.gov These studies underscore the potential of the substituted benzoic acid scaffold to yield potent and selective enzyme inhibitors. Given that traditional NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, the exploration of the this compound scaffold and its derivatives for similar or novel anti-inflammatory mechanisms remains a promising avenue for future research.

| Compound Class | Therapeutic Target | Potential Application | Key Findings | Reference |

|---|---|---|---|---|

| 2,5-Substituted Benzoic Acids | Mcl-1 / Bfl-1 (Anti-apoptotic proteins) | Cancer Therapy | A redesigned core structure led to a molecule with equipotent binding to Mcl-1 and Bfl-1, with selectivity over other Bcl-2 family proteins. nih.gov | nih.gov |

| para-Substituted Benzoic Acids (Rhodanine scaffold) | Slingshot (SSH) Phosphatase | Cancer, Infectious Diseases | Identified competitive inhibitors that inhibited cell migration and cofilin dephosphorylation, providing a starting point for targeted therapies. nih.gov | nih.gov |

| Substituted Benzoic Acids | Glycine (B1666218) Receptors (GlyRs) | Neuropathic or Inflammatory Pain | Novel derivatives were developed as inhibitors of glycine receptors, indicating their potential for treating pain syndromes. kb.se | kb.se |

Applications in Diagnostic Imaging through Iodinated Analogues

In medical diagnostics, particularly in X-ray based imaging like computed tomography (CT), iodinated contrast media are indispensable. radiopaedia.org These agents work because iodine, with its high atomic number, effectively attenuates X-rays, creating contrast in the resulting images. radiopaedia.org A large and important class of these contrast agents is based on tri-iodinated benzoic acid derivatives. drugbank.comnih.gov

Furthermore, radioiodinated molecules, where a radioactive isotope of iodine (like ¹²⁵I or ¹²³I) is incorporated, are used as radiotracers in nuclear medicine for imaging specific biological targets such as receptors or transporters. nih.govnih.gov Given this precedent, this compound represents an excellent candidate for derivatization into a novel imaging agent. The bromine atom at the 2-position is well-suited for synthetic replacement with either stable iodine for CT applications or a radioisotope of iodine for nuclear imaging studies. This potential application remains a largely unexplored but highly promising direction for future research. nih.gov

Potential in Crystal Engineering and the Design of Supramolecular Assemblies

Crystal engineering is a field focused on designing and synthesizing solid-state structures with desired properties, which relies on understanding and controlling intermolecular interactions. acs.org The building blocks of these structures are often referred to as supramolecular synthons—robust and predictable patterns of non-covalent interactions. tandfonline.comiucr.org

This compound possesses two powerful functional groups capable of forming strong hydrogen bonds: a carboxylic acid and a secondary amide.

Carboxylic Acid Dimers: Carboxylic acids are renowned for forming highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds, a motif known as the R²₂(8) supramolecular homosynthon. tandfonline.commdpi.comacs.org

Amide Interactions: The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling it to form its own chains or dimers. mdpi.com

The presence of both groups within the same molecule creates the potential for a variety of self-assembly patterns, including the formation of homosynthons (acid-acid, amide-amide) or heterosynthons (acid-amide). iucr.orgsciengine.com Studies on related molecules like para-aminobenzoic acid show that the dominant interactions and resulting crystal structures can be influenced by factors such as the choice of solvent, highlighting the potential for controlled assembly. acs.orgchemrxiv.orgucl.ac.uk This makes this compound an intriguing target for crystal engineering studies aimed at creating novel supramolecular architectures with specific material properties.

Coordination Chemistry and Metal Complex Formation Studies

The field of coordination chemistry explores the formation of compounds from metal ions and organic ligands. Metal-Organic Frameworks (MOFs) are a prominent class of these materials, consisting of metal nodes connected by organic linkers to form extended, often porous, structures. mdpi.com Benzoic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs due to the ability of the carboxylate group to coordinate effectively with metal ions. rsc.orgnih.govunito.it

These MOFs exhibit remarkable properties and have applications in gas storage, separation, catalysis, and drug delivery. nih.govresearchgate.net this compound, with its carboxylate group, is a prime candidate to act as an organic linker. Additionally, the amide oxygen atom could potentially participate in coordination, offering more complex binding modes. While specific studies on metal complexes of this compound are not yet prevalent, its structure suggests significant potential for the design and synthesis of new coordination polymers and MOFs with unique functionalities derived from its multiple substituent groups. mdpi.com

Emerging Research Areas and Exploration of Unexplored Pharmacological Actions and Applications

The true potential of this compound likely extends beyond its current applications. Its utility as a synthetic intermediate is well-established, but the molecule itself represents a rich scaffold for broader discovery efforts.

Emerging research into substituted benzoic acids reveals their capacity to inhibit a wide range of biological targets. For instance, different derivatives have been identified as inhibitors of key enzymes in cancer and inflammation, such as Mcl-1/Bfl-1 proteins and protein phosphatases. nih.govnih.gov This suggests that libraries of compounds derived from the this compound core could be screened for new and unexpected pharmacological activities.

In materials science, its potential in crystal engineering and coordination chemistry is just beginning to be recognized. The interplay of its hydrogen-bonding groups and its capacity to act as a metal-coordinating linker opens up possibilities for creating novel solid-state materials and MOFs with tailored properties for catalysis, separations, or biomedical applications. nih.gov The exploration of these unexplored avenues in both medicine and materials science will define the future of this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-acetamido-2-bromobenzoic acid, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. A common route involves:

- Step 1 : Bromination of 2-nitrobenzoic acid derivatives using bromine or N-bromosuccinimide (NBS) in acidic media.

- Step 2 : Reduction of the nitro group to an amine (e.g., using Sn/HCl), followed by acetylation with acetic anhydride under catalytic sulfuric acid .

- Step 3 : Hydrolysis or deprotection to yield the free carboxylic acid group.

Reported yields vary (e.g., 73% after acetylation in one protocol), with purity influenced by reaction time, temperature, and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the acetamido (-NHCOCH) and bromo substituents. The carboxylic acid proton is typically absent in DO-exchanged spectra.

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, studies using SHELXTL software reveal planar acetamido groups and intermolecular O–H···O hydrogen bonds stabilizing the crystal lattice .

- Elemental Analysis : Validates purity (>95% in commercial samples), though discrepancies may arise from hygroscopicity or residual solvents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

- Methodological Answer :

- Yield Improvement : Use anhydrous conditions for acetylation to minimize side reactions. Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency.

- Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials or byproducts.

- Analytical Validation : Compare HPLC retention times or melting points (mp) with literature values (mp ~181°C for analogous bromobenzoic acids) to detect impurities .

Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility Studies : Test the compound in polar aprotic solvents (DMSO, DMF) versus aqueous buffers. Discrepancies may arise from pH-dependent ionization of the carboxylic acid group.

- Stability Analysis : Conduct accelerated degradation studies under heat/light exposure. FTIR or mass spectrometry can identify decomposition products (e.g., decarboxylation or deacetylation).

- Cross-Validation : Compare data across multiple sources (e.g., commercial suppliers report >95% purity, while synthetic batches may require additional purification) .

Q. How can polymorphism in this compound be controlled during crystallization, and what are the implications for material properties?

- Methodological Answer :

- Crystallization Conditions : Vary solvent polarity (e.g., methanol vs. acetone) and cooling rates to isolate distinct polymorphs. Slow evaporation often yields larger, more stable crystals.

- Characterization : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and powder X-ray diffraction (PXRD) to confirm lattice differences.

- Functional Impact : Polymorphs may exhibit varying dissolution rates or mechanical stability, critical for drug formulation or coordination chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.